Product packaging for Bicyclo[3.3.1]nonan-9-one oxime(Cat. No.:CAS No. 29238-88-8)

Bicyclo[3.3.1]nonan-9-one oxime

Cat. No.: B11948317
CAS No.: 29238-88-8
M. Wt: 153.22 g/mol
InChI Key: GURUHVRGHGFUMF-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonan-9-one oxime is a chemical derivative of Bicyclo[3.3.1]nonan-9-one, a compound for which key thermodynamic properties have been calculated, including a standard Gibbs free energy of formation of -12.49 kJ/mol and an enthalpy of formation of -240.00 ± 8.40 kJ/mol in the gas phase . The rigid, three-dimensional bicyclic framework of the parent structure is a valuable scaffold in medicinal and organic chemistry . The introduction of an oxime functional group (-C=N-OH) significantly alters the compound's properties, potentially enhancing its versatility as a building block for synthesizing more complex nitrogen-containing molecules or for use in coordination chemistry. Compounds based on the bicyclo[3.3.1]nonane skeleton are known to exhibit a twin-chair conformation, which can influence the spatial orientation of substituents and the overall molecular recognition properties . This makes them subjects of interest in areas such as crystal engineering and the development of new pharmaceutical agents. The crystal structures of related analogs can be stabilized by intermolecular interactions, such as N-H⋯π bonds, which are crucial for understanding the solid-state behavior of these materials . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B11948317 Bicyclo[3.3.1]nonan-9-one oxime CAS No. 29238-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(9-bicyclo[3.3.1]nonanylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-10-9-7-3-1-4-8(9)6-2-5-7/h7-8,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURUHVRGHGFUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)C2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616433
Record name N-Bicyclo[3.3.1]nonan-9-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29238-88-8
Record name N-Bicyclo[3.3.1]nonan-9-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Bicyclo 3.3.1 Nonan 9 One Oxime and Its Derivatives

Strategies for Constructing the Bicyclo[3.3.1]nonane Core

The construction of the bicyclo[3.3.1]nonane skeleton is a challenging yet attractive endeavor in organic synthesis, with numerous methods developed to achieve this in a stereocontrolled manner. researchgate.net These strategies often involve elegant cascade reactions and the use of diverse starting materials to build the two fused six-membered rings.

Mannich Reaction-Based Annulation Approaches for Azabicyclo[3.3.1]nonanones

The Mannich reaction is a cornerstone in the synthesis of azabicyclo[3.3.1]nonanones, which are valuable precursors that can be further modified to obtain the desired carbocyclic bicyclo[3.3.1]nonan-9-one. This approach typically involves a one-pot, three-component condensation.

A notable example is the tandem Mannich annulation of aromatic ketones, paraformaldehyde, and dimethylamine, which directly yields 3-azabicyclo[3.3.1]nonane derivatives in good yields, up to 83%. rsc.orgedulll.gr This method represents the first use of aromatic ketones as practical precursors for this scaffold. rsc.org The reaction proceeds through a series of condensations and cyclizations, ultimately forming the bicyclic core. rsc.org A gram-scale synthesis has demonstrated the scalability of this method, affording the product in a 64% yield. rsc.org

The general synthetic route for 2,4-diaryl-3-azabicyclo[3.3.1]nonanones involves the reaction of a ketone with four α-hydrogens, such as cyclohexanone (B45756), with an aryl aldehyde and ammonium (B1175870) acetate (B1210297). rsc.org Furthermore, double Mannich annulation of ketones with paraformaldehyde and primary amines can furnish 2,4-disubstituted 3-azabicyclo[3.3.1]nonanones. libretexts.org These nitrogen-containing bicyclic ketones can then be subjected to further transformations to arrive at the target carbocyclic system. The Mannich reaction is considered a powerful tool for creating azacyclic products from acyclic starting materials. researchgate.net

ReactantsReagents/ConditionsProductYieldReference
Aromatic Ketones, Paraformaldehyde, Dimethylamine120 °C3-Azabicyclo[3.3.1]nonane derivativesUp to 83% rsc.orgedulll.gr
Ketone, Aryl aldehyde, Ammonium acetate-2,4-Diaryl-3-azabicyclo[3.3.1]nonanones- rsc.org
Ketones, Paraformaldehyde, Primary amines-2,4-Disubstituted 3-azabicyclo[3.3.1]nonanones- libretexts.org
1-(3-Ethoxypropyl)piperidin-4-one, Paraformaldehyde, Primary aminesAcetic acid, Methanol3,7-Diazabicyclo[3.3.1]nonan-9-onesAcceptable nih.gov

Aldol (B89426) Condensation and Intramolecular Cyclization Routes

Intramolecular aldol condensation is a powerful and frequently employed strategy for the formation of the bicyclo[3.3.1]nonane ring system. archivog.com This reaction involves the cyclization of a dicarbonyl compound, where an enolate formed at one carbonyl group attacks the other carbonyl group within the same molecule, leading to a cyclic product. nih.govscholaris.caresearchgate.netlmu.edu

A highly efficient method for constructing the bicyclo[3.3.1]nonane skeleton involves a tandem conjugate addition-intramolecular aldol reaction of ethyl acetoacetate (B1235776) with conjugated enals. This double cyclization process can be generalized for the synthesis of the bicyclo[3.3.1]nonane framework, even with acyclic enals. For instance, the reaction of ethyl acetoacetate (2 equivalents) with various enals in the presence of t-BuOK in refluxing t-BuOH for 6 hours yields the corresponding bicyclo[3.3.1]nonane structures.

Base-promoted intramolecular aldol condensation is a key step in the synthesis of the bicyclic core of several natural products, including garsubellin A, hyperforin, guttiferone A, and hypersampsone F. researchgate.netarchivog.com In these syntheses, a DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation sequence is utilized to construct the bicyclo[3.3.1]nonan-9-one core. researchgate.netarchivog.com Similarly, LiAlH(OtBu)3 has been used as a reducing agent to promote intramolecular aldol condensation, affording the desired bicyclo[3.3.1]nonan-9-one in high yields (82%). researchgate.net

Starting MaterialReagents/ConditionsProductYieldReference
Ethyl acetoacetate (2 equiv.), Conjugated enalst-BuOK, t-BuOH, reflux6- and/or 7-substituted 1-hydroxybicyclo[3.3.1]nonan-3-onesHigh
Lactone precursorDIBAL-HBicyclo[3.3.1]nonan-9-one cores- researchgate.netarchivog.com
Polyprenylated acylphloroglucinol precursorLiAlH(OtBu)3Bicyclo[3.3.1]nonan-9-one82% researchgate.net
Diketone 115, Methyl acroleinTfOH or TMSOTfBicyclo[3.3.1]nonenone 11763% researchgate.netarchivog.com

Michael Addition Reactions for Bicyclic Core Formation

Michael addition reactions are instrumental in the formation of the bicyclo[3.3.1]nonane core, often as part of a tandem or cascade sequence. researchgate.netarchivog.com These reactions involve the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).

A concise and stereospecific one-shot synthesis of bicyclo[3.3.1]nonane derivatives has been developed from dimethyl 1,3-acetonedicarboxylate and enals. This reaction proceeds via a sequential Michael addition-intramolecular aldolization in the presence of a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or piperidine (B6355638) in THF at room temperature, affording the products in high yields. The mechanism involves an initial Michael addition, followed by an intramolecular aldol condensation, and then a second Michael addition and subsequent intramolecular aldol reaction to furnish the bicyclo[3.3.1]nonenol products.

The bicyclo[3.3.1]nonane core can also be constructed via successive Michael addition reactions. For example, the β,γ-unsaturated bicyclo[3.3.1]nonenone can be synthesized from 2-cyclohexenone through two consecutive Michael additions. researchgate.netarchivog.com Another approach involves a base-catalyzed Michael addition between a β-keto thiolester or β-keto sulfone and an α,β-unsaturated ketone, followed by an acid-catalyzed aldol condensation. researchgate.netarchivog.com

Michael DonorMichael AcceptorReagents/ConditionsProductYieldReference
Dimethyl 1,3-acetonedicarboxylateEnalsTBAF or piperidine, THF, RTBicyclo[3.3.1]nonane derivativesHigh
2-CyclohexenoneAcrylate derivative-β,γ-Unsaturated bicyclo[3.3.1]nonenone35-36% researchgate.netarchivog.com
β-Keto thiolester or β-keto sulfoneα,β-Unsaturated ketoneBase, then Acidβ,γ-Unsaturated bicyclo[3.3.1]nonenone- researchgate.netarchivog.com
3-(2-Hydroxyphenyl)-1-phenylprop-2-en-1-one derivatives-Sequential Michael addition/bicyclizationFused 2,8-dioxabicyclo[3.3.1]nonanesHigh

Modified Morgan Condensation for Bicyclo[3.3.1]nonan-9-one Precursors

The Morgan-Walls reaction, a classical method for the synthesis of phenanthridines, involves the acid-catalyzed cyclization of N-acyl-2-aminobiphenyls. While a powerful tool in heterocyclic chemistry, a specifically "modified" Morgan condensation for the direct synthesis of bicyclo[3.3.1]nonan-9-one precursors is not a widely documented or standard methodology in the reviewed scientific literature. The inherent structural differences between the planar, aromatic phenanthridine (B189435) system and the three-dimensional, alicyclic bicyclo[3.3.1]nonane framework suggest that a direct application or simple modification of the Morgan condensation for this purpose would be a non-trivial synthetic challenge. Researchers have instead favored the more established annulation strategies detailed in the preceding and subsequent sections for the construction of the bicyclo[3.3.1]nonane core.

Organocatalytic Asymmetric Transformations in Bicyclo[3.3.1]nonane Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including the bicyclo[3.3.1]nonane framework. These methods utilize small organic molecules as catalysts to achieve high levels of stereocontrol, offering an attractive alternative to metal-based catalysts.

A variety of chiral architectures containing the bicyclo[3.3.1]nonane unit have been elegantly assembled through organocatalytic asymmetric transformations. These reactions often involve desymmetrization and cascade reactions of different prochiral starting materials. For example, an organocatalytic one-pot multi-step reaction can be employed for the asymmetric synthesis of bicyclo[3.3.1]non-2-enes.

In one notable study, modularly designed organocatalysts (MDOs), self-assembled from cinchona alkaloid derivatives and amino acids, were used to catalyze a domino Michael-hemiacetalization-Michael reaction. This approach afforded 3-oxabicyclo[3.3.1]nonan-2-one derivatives with four contiguous stereogenic centers in good yields (up to 84%), excellent diastereoselectivities (>99:1 dr), and high enantioselectivities (up to 96% ee). Another example is the use of modified proline-analogues as catalysts in organocatalyzed aldol condensations to produce bicyclic products with high diastereoselectivity and enantiomeric excess. researchgate.netarchivog.com

Reaction TypeCatalystProductStereoselectivityReference
Domino Michael-hemiacetalization-Michael reactionModularly designed organocatalysts (MDOs)3-Oxabicyclo[3.3.1]nonan-2-one derivatives>99:1 dr, up to 96% ee
Aldol condensationModified proline-analoguesBicyclo[3.3.1]nonane derivativesHigh de and ee researchgate.netarchivog.com
One-pot multi-step reactionOrganocatalystBicyclo[3.3.1]non-2-enesAsymmetric
Enantioselective carbosulfenylation/sulfenolactonization(R)-BINAP monosulfide derivativesChiral bridged bicyclo[3.3.1]nonanesUp to 94% yield and 97% ee

Visible Light-Driven Cyclization Methodologies

Visible-light photoredox catalysis has gained significant traction as a green and efficient method for chemical synthesis. researchgate.net This approach utilizes light energy to drive chemical reactions, often under mild conditions.

While the application of visible light-driven cyclization for the direct synthesis of the carbocyclic bicyclo[3.3.1]nonane core is an emerging area, related methodologies have been successfully developed. For instance, visible-light photocatalysis has been employed for the intramolecular imine-alkyne [2+2] cycloaddition to synthesize pyrrolizidinones. In the context of bicyclic systems, sulfone-tethered alkynyl acrylates have been shown to stereoselectively form bridged bicyclo[3.3.1]nonane derivatives among other products.

The merger of photoredox catalysis with nickel catalysis has enabled the construction of C(sp3)-hybridized centers under mild conditions. These dual catalytic systems can facilitate the 1,2-difunctionalization of alkenes and alkynes, offering a pathway to rapidly build molecular complexity. Although direct application to the parent bicyclo[3.3.1]nonan-9-one is still developing, these methodologies hold promise for future synthetic strategies.

Reaction TypeCatalyst SystemKey TransformationReference
Intramolecular imine-alkyne [2+2] cycloadditionVisible light photocatalystFormation of pyrrolizidinones
Cyclization of sulfone-tethered alkynyl acrylates-Formation of bridged bicyclo[3.3.1]nonane derivatives
Ni/photoredox dual catalysisNickel catalyst and photocatalyst1,2-difunctionalization of alkenes and alkynes

Oxime Formation from Bicyclo[3.3.1]nonan-9-one

The conversion of the ketone functionality in bicyclo[3.3.1]nonan-9-one to an oxime is a fundamental transformation for creating diverse derivatives.

Direct Oxime Synthesis Methods

The direct synthesis of Bicyclo[3.3.1]nonan-9-one oxime typically involves the reaction of the parent ketone with hydroxylamine (B1172632) or its salts. Conventional methods often require refluxing the carbonyl compound with hydroxylamine hydrochloride in the presence of a base like pyridine. ijprajournal.com However, these conditions can sometimes lead to drawbacks such as long reaction times and the use of toxic reagents. ijprajournal.com More environmentally friendly approaches have been explored, utilizing natural acids as catalysts in aqueous media, which can offer good to excellent yields. ijprajournal.com

The general reaction for the formation of this compound is depicted below:

Scheme 1: General synthesis of this compound.

Stereocontrolled Synthesis of this compound and O-Methyl Oximes

The stereochemistry of the oxime and its derivatives can significantly influence their biological activity. Stereocontrolled synthesis aims to produce specific isomers in high yields. For instance, a facile and stereocontrolled synthesis of O-methyl oximes of diversely substituted 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones has been achieved, yielding single isomers in high yields. ijprajournal.comresearchgate.netnih.gov The stereochemistry of these compounds is often established using 1D/2D NMR spectroscopy and single-crystal X-ray diffraction analysis. researchgate.netnih.gov

For example, the synthesis of 2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one O-methyloxime is achieved by reacting the corresponding ketone with O-methylhydroxylamine hydrochloride and sodium acetate trihydrate in hot ethanol. nih.gov The resulting molecule adopts a twin-chair conformation with an equatorial orientation of the aryl groups. nih.govnih.gov

Precursor KetoneReagentsProductConformation
2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-oneO-methylhydroxylamine hydrochloride, Sodium acetate trihydrate, Ethanol2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one O-methyloximeTwin-chair

Formation of Oxime Esters Derived from this compound

Oxime esters represent a valuable class of compounds derived from this compound. These are synthesized by reacting the oxime with activated carboxylic acids. A common method involves the use of phosphorus oxychloride (POCl3) and pyridine. benthamdirect.comeurekaselect.comresearchgate.net This approach allows for the synthesis of a wide range of oxime esters with yields of up to 85%. benthamdirect.comeurekaselect.comresearchgate.net The structures of these esters are typically confirmed by spectroscopic methods such as FT-IR, NMR, and mass spectrometry. benthamdirect.comeurekaselect.comresearchgate.net Nuclear Overhauser Effect (NOE) studies suggest that these compounds often exist in a twin-chair conformation with bulky substituents in an equatorial orientation. benthamdirect.comresearchgate.net

OximeActivating ReagentCarboxylic AcidProductYield
3-azathis compoundPOCl3/PyridineVarious Carboxylic Acids3-azathis compound estersUp to 85%

Synthesis of Heteroanalogues of this compound

The introduction of heteroatoms, such as nitrogen, into the bicyclo[3.3.1]nonane framework leads to the formation of aza- and diazabicyclo[3.3.1]nonan-9-one oximes, which are of significant interest in medicinal chemistry.

Azathis compound Derivatives

Derivatives of 3-azathis compound are synthesized from the corresponding ketone, which is typically prepared via a Mannich reaction. researchgate.net The ketone can then be converted to the oxime and subsequently to various derivatives like oxime ethers and esters. benthamdirect.comnih.gov For instance, a series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one O-benzyloximes have been synthesized and their stereochemistry established through spectral and crystal studies. nih.gov The synthesis of 3-azathis compound ester derivatives has been accomplished by reacting the oxime with activated carboxylic acids in the presence of POCl3 and pyridine. benthamdirect.comeurekaselect.comresearchgate.netingentaconnect.com These compounds generally exist in a twin-chair conformation. benthamdirect.comresearchgate.netingentaconnect.com

A one-pot tandem Mannich annulation reaction has been developed for the direct synthesis of azabicyclo[3.3.1]nonane derivatives from aromatic ketones, paraformaldehyde, and dimethylamine, achieving yields up to 83%. The resulting ketones can undergo substitution reactions with hydroxylamine to form oximes.

Diazathis compound Derivatives (Bispidines)

Bispidines, or 3,7-diazabicyclo[3.3.1]nonanes, are synthetic analogues of natural alkaloids. researchgate.net Their oxime derivatives are of considerable interest. The synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones can be achieved through a Mannich condensation of piperidin-4-ones with paraformaldehyde and primary amines. mdpi.com The resulting ketones can then be converted to their corresponding oximes by refluxing with hydroxylamine hydrochloride. mdpi.com

A stereocontrolled synthesis of oximes and O-methyl oximes of diversely substituted 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones has been reported, yielding single isomers with high yields. ijprajournal.comresearchgate.netnih.gov The stereochemistry of these bispidine oximes is typically a chair-boat conformation. researchgate.netnih.gov The synthesis of bispidine itself can be achieved through a route involving a double Mannich reaction, followed by a Wolff-Kishner reduction and deallylation. elsevierpure.com

Starting MaterialsReaction TypeIntermediate ProductFinal Product
1-Boc-piperidin-4-ones, paraformaldehyde, primary aminesMannich Condensation3,7-Diazabicyclo[3.3.1]nonan-9-ones3,7-Diazabicyclo[3.3.1]nonan-9-one oximes
1-allylpiperidin-4-oneDouble Mannich ReactionN,N′-diallylbispidinoneBispidine

Phosphabicyclo[3.3.1]nonan-9-one Analogues

The synthesis of phosphabicyclo[3.3.1]nonan-9-one analogues represents a specialized area of heterocyclic chemistry, focusing on the incorporation of a phosphorus atom into the bicyclic framework. These compounds are of interest for their potential applications in catalysis and as ligands in coordination chemistry due to the unique steric and electronic properties conferred by the rigid bicyclic structure and the phosphorus atom. ontosight.ai The synthetic strategies towards these analogues often involve multi-step sequences, including cyclization reactions to construct the core bicyclo[3.3.1]nonane skeleton.

A prominent method for the synthesis of heteroatom-containing bicyclo[3.3.1]nonan-9-ones is the Mannich condensation reaction. researchgate.netwgtn.ac.nz This reaction has been successfully employed to create 3-aza-7-phosphabicyclo[3.3.1]nonan-9-one derivatives. The synthesis involves the reaction of a phosphorinanone with a primary amine and formaldehyde (B43269). researchgate.netwgtn.ac.nz

For instance, the reaction of 4-t-butyl-2,6-di(carbomethoxy)-3,5-bis(p-dimethylaminophenyl)-4-phosphacyclohexanone with methylamine (B109427) and formaldehyde yields the bicyclic phosphorus-nitrogen (PN) compound 7-t-butyl-1,5-di(carbomethoxy)-6,8-bis(p-dimethylaminophenyl)-3-methyl-3-aza-7-phosphabicyclo[3.3.1]nonan-9-one. wgtn.ac.nz Interestingly, starting with different isomers of the initial phosphacyclohexanone can lead to the same bicyclic product, sometimes alongside other phosphorus-containing heterocyclic compounds. wgtn.ac.nz X-ray crystallography studies have confirmed that these bicyclic PN ligands typically adopt a chair-chair conformation in both solution and solid states. researchgate.netwgtn.ac.nz

Another general approach to the synthesis of the 9-phosphabicyclo[3.3.1]nonane core involves the hydrophosphination of cyclooctadiene with a primary hydrocarbylphosphine in the presence of a free radical initiator. evitachem.comgoogle.com This reaction typically produces a mixture of the symmetric 9-phosphabicyclo[3.3.1]nonane isomer and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane isomer. google.com

Structural Elucidation and Stereochemical Investigations of Bicyclo 3.3.1 Nonan 9 One Oxime

Advanced Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic methods is essential for the comprehensive structural analysis of bicyclo[3.3.1]nonan-9-one oxime derivatives. These techniques provide detailed information about the connectivity of atoms, the nature of functional groups, and the spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, NOESY) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (COSY, HSQC, HMBC, and NOESY), is a powerful tool for the complete structural and stereochemical assignment of bicyclo[3.3.1]nonan-9-one oximes. researchgate.netresearchgate.net

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. For instance, in derivatives of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid, the ¹H NMR spectrum in DMSO-d6 shows a broad singlet for the N-OH proton around δ 9.95-10.14 ppm. core.ac.uk The ¹³C NMR spectrum of these derivatives reveals the oxime carbon (C=NOH) signal in the range of δ 161-162 ppm. core.ac.uk

Two-dimensional NMR techniques are employed for unambiguous assignment of all proton and carbon signals. researchgate.net

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the bicyclic framework. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for assigning quaternary carbons and piecing together the molecular skeleton. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)Reference
anti-9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acidDMSO-d611.87 (br s, 1H, COOH), 9.95 (br s, 1H, N-OH), 3.54 (d, J = 10.8 Hz, 1Н), 2.52 (t, J = 7.8 Hz, 1Н), 2.20–1.42 (m, 9H)176.08, 161.96, 37.31, 34.29, 33.25, 32.25, 30.76, 30.05, 25.66, 15.19 core.ac.uk
syn-9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acidDMSO-d612.16 (br s, 1H, COOH), 10.14 (br s, 1H, N-OH), 3.44 (s, 1Н), 3.15 (pent, J = 7.8 Hz, 1Н), 2.42 (s, 1Н), 2.07–1.47 (m, 9H)176.31, 162.17, 37.61, 35.70, 34.91, 33.99, 32.48, 30.92, 27.29, 20.98 core.ac.uk

Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the characteristic functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key vibrational bands observed in the FTIR spectra of this compound derivatives include:

O-H stretching: A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the hydroxyl group of the oxime moiety (-NOH). adatbank.romdpi.com

C=N stretching: The carbon-nitrogen double bond of the oxime group typically shows an absorption band around 1630-1670 cm⁻¹. adatbank.romdpi.com

N-O stretching: The nitrogen-oxygen single bond vibration is usually observed in the 900-1000 cm⁻¹ range. adatbank.ro

C-H stretching: Aliphatic C-H stretching vibrations from the bicyclic framework appear in the 2850-3000 cm⁻¹ region. adatbank.ro

For derivatives containing additional functional groups, corresponding characteristic peaks will also be present. For example, in 3-azathis compound esters, the C=O stretching of the ester group is also observed. researchgate.net In the case of solid-state samples, intermolecular hydrogen bonding involving the oxime's hydroxyl group can influence the position and shape of the O-H stretching band. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Bicyclo[3.3.1]nonan-9-one Dioxime
Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
O-HStretching3190, 3109 adatbank.ro
C=NStretching1667 adatbank.ro
C-H (aliphatic)Stretching2914, 2854 adatbank.ro

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information. In electrospray ionization (ESI), a soft ionization technique, the molecule is typically protonated to form the [M+H]⁺ ion, allowing for the determination of the molecular mass. nih.gov

For example, the molecular formula of this compound is C₉H₁₅NO. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. core.ac.uk

The fragmentation of the molecular ion under mass spectrometric conditions can also be diagnostic. While detailed fragmentation pathways for the parent this compound are not extensively documented in the provided search results, studies on related bicyclic lactams show characteristic fragmentation patterns. For instance, 1-azabicyclo[3.3.1]nonan-2-one undergoes a clean fragmentation with a loss of vinyl alcohol. nih.gov Such analyses, when applied to the oxime, could reveal cleavages of the bicyclic rings and rearrangements that are characteristic of this specific structure.

Crystallographic Analysis for Three-Dimensional Structure Determination

While spectroscopic methods provide valuable data on connectivity and conformation in solution, crystallographic techniques offer a definitive view of the molecule's three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute conformation of the molecule. researchgate.netnih.gov

For derivatives of this compound, SC-XRD studies have been instrumental in confirming the conformations suggested by NMR spectroscopy. researchgate.netresearchgate.netnih.gov For instance, the crystal structure of 2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one O-methyloxime confirms that the molecule exists in a twin-chair conformation with the bulky ortho-tolyl groups in equatorial positions. nih.gov Similarly, studies on 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one oximes have shown a chair-boat conformation. researchgate.netnih.gov

SC-XRD analysis also reveals details about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the oxime's hydroxyl group, which can lead to the formation of supramolecular structures like dimers or trimers. adatbank.ronih.gov

Table 3: Crystallographic Data for a this compound Derivative
Parameter2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one O-nicotinoyl oximeReference
Empirical FormulaC₂₆H₂₅N₃O₂ researchgate.net
Formula Weight411.50 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP 21/n researchgate.net
a (Å)10.5208(3) researchgate.net
b (Å)19.6025(6) researchgate.net
c (Å)11.3596(3) researchgate.net
β (°)113.35(10) researchgate.net
Volume (ų)2150.77(11) researchgate.net
Z4 researchgate.net

Conformational Analysis Studies of this compound Derivatives

The conformational landscape of bicyclo[3.3.1]nonane derivatives is a subject of extensive research, as the stereochemistry and ring conformation are critical determinants of their chemical reactivity and biological activity. researchgate.net

The bicyclo[3.3.1]nonane system most commonly adopts a twin-chair (CC) conformation. researchgate.net However, the boat-chair (BC) conformer is a crucial component of the conformational equilibrium. documentsdelivered.com For the parent ketone, bicyclo[3.3.1]nonan-9-one, theoretical calculations have shown that while the CC conformer is more stable, the energy difference to the BC form is relatively small. researchgate.net

Computational studies on bicyclo[3.3.1]nonan-9-one indicate a free energy difference (ΔG1) of approximately 1 kcal/mol between the CC and BC conformations. researchgate.net For the 9-keto analogue, the equilibrium is less skewed toward the CC form compared to the parent hydrocarbon, with a determined population of 0.9–2.4% for the BC conformer at -165 °C. nih.gov This small energy gap suggests that both conformers can coexist, potentially leading to an orientationally disordered crystal structure. researchgate.net

In derivatives such as 2,4-bis(2-methylphenyl)-3-aza-bicyclo[3.3.1]nonan-9-one O-methyl-oxime, X-ray crystallography has definitively shown that the molecule exists in a twin-chair conformation in the solid state. nih.govnih.gov Analysis of the six-membered piperidine (B6355638) and cyclohexane (B81311) rings in this derivative, using Cremer and Pople puckering parameters, confirms a near-ideal chair conformation for both rings. nih.gov However, studies on other derivatives, such as certain 7-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ones, have successfully identified the presence of a minor isomer possessing the chair-boat conformation, providing direct evidence of this equilibrium. researchgate.net In general, the energetic sequence for the bicyclic skeleton favors the CC form. researchgate.net

CompoundMajor ConformerMinor ConformerEnergy Difference (CC vs. BC)BC Population (%)Reference
Bicyclo[3.3.1]nonan-9-oneTwin-Chair (CC)Boat-Chair (BC)~1 kcal/mol0.9 - 2.4% at -165 °C nih.govresearchgate.net
2,4-Bis(2-methylphenyl)-3-aza-bicyclo[3.3.1]nonan-9-one O-methyl-oximeTwin-Chair (CC)Not Observed (Solid State)-- nih.gov
7-tert-butyl-3-azabicyclo[3.3.1]nonan-9-oneTwin-Chair (CC)Boat-Chair (BC)-Detected as minor isomer researchgate.net

Substituents on the bicyclic framework can profoundly influence the conformational equilibrium. nih.gov In many 3-azabicyclo[3.3.1]nonane derivatives, bulky aryl substituents at the C2 and C4 positions are oriented equatorially within a twin-chair conformation. nih.gov For instance, in 2,4-bis(2-methylphenyl)-3-aza-bicyclo[3.3.1]nonan-9-one O-methyl-oxime, the ortho-tolyl groups adopt an equatorial orientation on both sides of the secondary amino group. nih.govnih.gov

Substituent/FeaturePosition(s)Observed Conformational PreferenceReasoningReference
2,4-Diaryl groupsC2, C4Twin-Chair (CC) with equatorial groupsMinimization of steric hindrance. nih.govresearchgate.net
7-tert-butyl groupC7Twin-Chair (CC) with equatorial group (major isomer)Standard steric preference. researchgate.net
Heavy atoms (e.g., S, Se)C3, C7Boat-Chair (BC)Lone pair-lone pair repulsion in CC form. nih.gov
N-Nitroso groupsN3, N7Twin-Chair (CC)A(1,3) strain in BC form outweighs lp-lp repulsion. nih.gov

The interconversion between the chair-chair and boat-chair conformers is a dynamic process characterized by a specific energy barrier. Dynamic NMR studies and computational methods have been employed to quantify these inversion barriers. researchgate.netdoi.org For the parent bicyclo[3.3.1]nonan-9-one, ab initio and density functional theory calculations have estimated the inversion barrier (ΔG1‡) between the CC and BC conformers to be approximately 6 kcal/mol. researchgate.net More detailed investigations using dynamic NMR on bicyclo[3.3.1]nonan-9-one have provided experimental data on the stereodynamics of this ring inversion process. nih.govdoi.org The relatively low barrier allows for rapid interconversion at room temperature, often resulting in averaged NMR spectra unless studied at low temperatures.

The third possible conformation, the twisted twin-boat (TT), also known as the double twist, is generally considered to be significantly higher in energy than the CC and BC forms for bicyclo[3.3.1]nonane and its 9-keto derivatives. nih.govresearchgate.net Destabilizing steric factors in the TT conformer typically preclude its existence in detectable amounts in the conformational equilibrium. nih.gov Computational studies on related 3,7-diacyl-3,7-diazabicyclo[3.3.1]nonanes found that the TT conformers are strained by more than 12 kcal/mol relative to the optimal CC structure. researchgate.net Consequently, these TT conformers are sufficiently strained to be considered negligible in most conformational analyses of this system. researchgate.net

Stereoselectivity in Synthesis and Transformations

The inherent stereochemistry of the bicyclo[3.3.1]nonane framework allows for a high degree of stereocontrol in its synthesis and subsequent transformations. researchgate.net The formation of the bicyclic ring system can proceed with remarkable diastereoselectivity.

A notable example is the reaction of the pyrrolidine (B122466) enamine of cyclohexanone (B45756) with 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one. soton.ac.uk This addition affords a single diastereoisomer of 4-ethoxy-2-hydroxy-2-trifluoromethylbicyclo[3.3.1]nonan-9-one. soton.ac.uk Similarly, when the enamine of 4-methylcyclohexanone (B47639) is used, the reaction also proceeds in a highly diastereoselective manner, yielding a single bicyclic ketone whose stereochemistry was unambiguously confirmed by single-crystal X-ray diffraction. soton.ac.uk Such high selectivity points to a well-ordered transition state where the stereochemical course of the cyclization is strictly controlled. These stereocontrolled cyclization reactions are pivotal for producing functionalized bicyclo[3.3.1]nonan-9-ones, which serve as key synthons for more complex molecules. researchgate.net

Chemical Reactivity and Mechanistic Studies of Bicyclo 3.3.1 Nonan 9 One Oxime

Beckmann Rearrangement of Bicyclo[3.3.1]nonan-9-one Oxime Derivatives

The Beckmann rearrangement is a well-established acid-catalyzed reaction that transforms oximes into amides. wikipedia.orgperlego.com In the case of cyclic oximes, this rearrangement yields lactams, which are valuable intermediates in organic synthesis. wikipedia.org The study of the Beckmann rearrangement in strained bicyclic systems, such as derivatives of this compound, provides insights into the interplay of stereochemistry, strain, and reaction mechanism.

Regioselectivity and Stereospecificity of the Rearrangement

The Beckmann rearrangement is known for its high degree of stereospecificity. The group that is in the anti-periplanar position to the hydroxyl group on the oxime nitrogen is the one that migrates. perlego.com This stereochemical requirement dictates the regioselectivity of the rearrangement, determining which of the two possible lactams is formed. For ketoximes, the rearrangement is stereospecific, while for aldoximes, it can proceed without stereospecificity in the solution phase. wikipedia.org

In a study involving syn- and anti-9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids, both isomers were found to convert completely to their corresponding lactams when heated in trifluoroacetic acid. core.ac.uk This indicates that under these conditions, the bicyclo[3.3.1]nonane framework is sufficiently stable to undergo the classical Beckmann rearrangement without significant side reactions. core.ac.uk The syn-oxime was observed to react slightly faster than the anti-oxime. core.ac.uk

Competing Beckmann Fragmentation and Abnormal Rearrangements

While the Beckmann rearrangement is the primary pathway for many oximes, competing reactions such as Beckmann fragmentation can occur, particularly in strained cyclic systems or when the migrating group can form a stable carbocation. wikipedia.orgcore.ac.uk This fragmentation pathway leads to the formation of a nitrile and a carbocation. wikipedia.org

In strained systems like norbornanone oximes, Beckmann fragmentation is often the dominant reaction, leading to a complex mixture of products, with the desired lactam being a minor component, if formed at all. core.ac.uk For instance, camphor (B46023) oxime can yield up to twelve different products under various reaction conditions, with no formation of the expected lactam. core.ac.uk However, the larger and more flexible bicyclo[3.3.1]nonane skeleton appears to be more amenable to the classical rearrangement, stabilizing the resulting 9-azabicyclo[3.3.2]decane system. core.ac.uk

In some cases, abnormal rearrangements can occur. For example, the reaction of camphor with hydroxylamine-O-sulfonic acid results in the insertion of nitrogen via migration of a methylene (B1212753) group instead of the expected bridgehead cleavage, suggesting an alternative synchronous rearrangement of a tetrahedral intermediate. researchgate.net

Mechanistic Pathways of Rearrangement

The generally accepted mechanism for the Beckmann rearrangement involves several key steps. perlego.commasterorganicchemistry.com The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, which converts it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group anti to the leaving group to the nitrogen atom, with simultaneous expulsion of the leaving group. perlego.commasterorganicchemistry.com This step results in the formation of a nitrilium ion intermediate. perlego.com The nitrilium ion is then attacked by a water molecule, and subsequent deprotonation and tautomerization lead to the final amide or lactam product. masterorganicchemistry.com

Computational studies on the rearrangement of acetone (B3395972) oxime have provided a more detailed picture, suggesting the involvement of solvent molecules in stabilizing the transition state. wikipedia.org In the case of this compound derivatives, the reaction proceeds through a similar pathway, with the bicyclic framework influencing the stability of the intermediates and transition states.

The formation of fragmentation products can also be explained through a common intermediate. The bond cleavage in Beckmann fragmentation is also known to occur in an anti-periplanar fashion. nih.gov

Influence of Neighboring Functional Groups on Rearrangement (e.g., Carboxyl Group)

The presence of neighboring functional groups can significantly influence the course of the Beckmann rearrangement. core.ac.uk A study on syn- and anti-8-oximinobicyclo[3.2.1]octane-3-carboxylic acids demonstrated this effect. While the syn-oxime underwent a classical Beckmann rearrangement to form the corresponding lactam, the anti-oxime yielded a mixture of the rearranged lactam and a lactone. core.ac.uk The formation of the lactone is proposed to occur through a fragmentation process, where the resulting cation is trapped by the neighboring carboxyl group. core.ac.uk

In contrast, both the syn- and anti-isomers of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid underwent a clean Beckmann rearrangement to their respective lactams. core.ac.uk This highlights how the specific geometry and strain of the bicyclic system, in conjunction with the position of the functional group, can dictate the reaction outcome. The presence of a neighboring carboxyl group has been shown to enable the Beckmann rearrangement in strained bicyclic compounds that might otherwise favor fragmentation. core.ac.ukuniv.kiev.ua

Table 1: Beckmann Rearrangement of Bicyclic Oximes with a Carboxyl Group core.ac.uk

Starting Material Product(s) Reaction Pathway
syn-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid Lactam Classical Beckmann Rearrangement
anti-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid Lactam and Lactone Beckmann Rearrangement and Fragmentation/Recyclization
syn-9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid Lactam Classical Beckmann Rearrangement

Catalytic Systems for Beckmann Rearrangement

The Beckmann rearrangement is traditionally catalyzed by strong protic acids like sulfuric acid, polyphosphoric acid, and hydrochloric acid. wikipedia.org However, the use of these strong acids can lead to side reactions and corrosion issues, prompting the development of alternative catalytic systems.

A variety of other reagents have been successfully employed to promote the rearrangement, including tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org More recently, milder and more selective catalytic systems have been developed. For example, cyanuric chloride in combination with zinc chloride as a co-catalyst has been used for the rearrangement of cyclododecanone (B146445) oxime to the corresponding lactam, a monomer for Nylon 12. wikipedia.org Another mild and efficient method utilizes 2,4,6-trichloro wikipedia.orgresearchgate.netresearchgate.nettriazine in N,N-dimethylformamide at room temperature. organic-chemistry.org

Heterogeneous catalysts, such as zeolites, have also been investigated for vapor-phase Beckmann rearrangements, offering advantages in terms of catalyst recovery and reuse. perlego.com Furthermore, organocatalytic systems, like a boronic acid/perfluoropinacol system, have been shown to effectively catalyze the Beckmann rearrangement under ambient conditions. acs.org The development of catalytic systems that operate under neutral or mild conditions is particularly important for substrates containing sensitive functional groups. researchgate.net

Other Rearrangement Reactions Involving the Oxime Functionality

Besides the Beckmann rearrangement and fragmentation, the oxime functionality can participate in other types of rearrangements. For instance, a tandem Beckmann and Huisgen-White rearrangement has been described as an alternative to the Baeyer-Villiger oxidation for the bicyclo[3.3.1]nonane system. researchgate.net

Additionally, in the context of total synthesis, an anionic oxy-Cope rearrangement of a vinyl-substituted bicyclo[3.1.1] alcohol, derived from a chrysanthenone (B1198921) precursor, was envisioned to construct a bicyclo[3.3.1]nonane framework. nih.gov While this specific example does not directly involve the oxime of bicyclo[3.3.1]nonan-9-one, it illustrates the versatility of rearrangement reactions in constructing this bicyclic system.

Derivatization Reactions at the Oxime Moiety

The oxime functional group (C=N-OH) in this compound is a versatile handle for chemical modification. The hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification, to produce a variety of derivatives.

The hydroxyl group of the oxime can be acylated to form oxime esters. Research on the analogous compound, 3-azathis compound, demonstrates a robust method for this transformation. The synthesis involves reacting the oxime with various activated carboxylic acids in the presence of phosphorus oxychloride (POCl₃) and pyridine. researchgate.neteurekaselect.com This method has been used to produce a range of oxime esters with yields of up to 85%. researchgate.net

The reaction proceeds by activating the carboxylic acid with POCl₃, followed by nucleophilic attack from the oxime's hydroxyl oxygen. Pyridine acts as a base to neutralize the HCl generated during the reaction. A variety of aromatic and aliphatic carboxylic acids can be employed, showcasing the broad substrate scope of this esterification reaction. researchgate.net

Detailed findings from studies on the 3-aza analogue provide insight into the reaction's efficiency with different acylating agents. researchgate.net

Table 1: Synthesis of 3-Azathis compound Esters *

EntryCarboxylic AcidProductYield (%)
1Benzoic acid3-Azabicyclo[3.3.1]nonan-9-one O-benzoyl oxime85
24-Methylbenzoic acid3-Azabicyclo[3.3.1]nonan-9-one O-(4-methylbenzoyl) oxime82
34-Methoxybenzoic acid3-Azabicyclo[3.3.1]nonan-9-one O-(4-methoxybenzoyl) oxime84
44-Chlorobenzoic acid3-Azabicyclo[3.3.1]nonan-9-one O-(4-chlorobenzoyl) oxime81
54-Nitrobenzoic acid3-Azabicyclo[3.3.1]nonan-9-one O-(4-nitrobenzoyl) oxime78
6Phenylacetic acid3-Azabicyclo[3.3.1]nonan-9-one O-(2-phenylacetyl) oxime75
7Cinnamic acid3-Azabicyclo[3.3.1]nonan-9-one O-cinnamoyl oxime72

Data derived from the synthesis of 3-azathis compound esters, which serve as a proxy for the reactivity of the parent this compound. researchgate.net

The synthesis of oxime ethers from the bicyclo[3.3.1]nonane framework has also been successfully demonstrated, primarily through studies on aza-analogues. These reactions involve the alkylation of the oxime's hydroxyl group to form a stable C=N-O-R linkage.

Two common types of ethers, O-methyl and O-benzyl ethers, have been synthesized. The O-methylation of 2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one was achieved by reacting the ketone precursor with O-methylhydroxylamine hydrochloride and sodium acetate (B1210297) trihydrate in refluxing ethanol. nih.govnih.gov This method directly forms the O-methyl oxime ether from the corresponding ketone.

Separately, the synthesis of O-benzyl oxime ethers has been reported for 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes, highlighting another pathway for derivatization. nih.gov These findings confirm that the oxime hydroxyl group on the bicyclo[3.3.1]nonane skeleton is amenable to etherification under standard conditions. nih.govnih.gov

Table 2: Synthesis of Oxime Ethers of Substituted 3-Azabicyclo[3.3.1]nonan-9-ones

Ether TypeStarting MaterialReagents and ConditionsProduct
O-Methyl Ether2,4-Bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-oneO-methylhydroxylamine hydrochloride, sodium acetate trihydrate, ethanol, reflux2,4-Bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one O-methyl oxime
O-Benzyl Ether2,4-Diaryl-3-azathis compoundBenzyl halide with a base (typical conditions)2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one O-benzyl oxime

Data derived from studies on substituted 3-azabicyclo[3.3.1]nonan-9-one systems. nih.govnih.gov

Oxidation Reactions Utilizing 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)

9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) is a stable nitroxyl (B88944) radical that, while not a derivative of this compound, shares the core bicyclo[3.3.1]nonane skeleton. ABNO has emerged as a highly efficient organocatalyst for the oxidation of alcohols to their corresponding aldehydes and ketones. researchgate.netorgsyn.org It is recognized for its enhanced reactivity compared to the more common TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical. organic-chemistry.org The higher activity of ABNO is attributed to the reduced steric hindrance around the nitroxyl radical moiety, which is stabilized by the bicyclic structure. researchgate.net

ABNO is typically used in catalytic amounts in conjunction with a co-oxidant. Several catalytic systems have been developed that show broad functional group compatibility and operate under mild conditions, often using air as the terminal oxidant. organic-chemistry.orgresearchgate.net

Key ABNO-based catalytic systems include:

Cu/ABNO: A system with a copper(I) species and ABNO effectively oxidizes a wide range of primary, secondary, benzylic, and aliphatic alcohols with nearly equal efficiency, often at room temperature. organic-chemistry.orgresearchgate.net

Fe/ABNO: The combination of Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and ABNO provides an efficient method for the aerobic oxidation of many primary and secondary alcohols. organic-chemistry.orgresearchgate.net

These systems are valued in organic synthesis for their efficiency and applicability to complex molecules. researchgate.net While there is extensive literature on ABNO as an oxidation catalyst for alcohols, its specific reaction as an oxidant for oximes, including this compound, is not widely documented.

Table 3: Examples of Alcohol Oxidation Catalyzed by ABNO Systems

SubstrateCatalyst SystemProduct
Primary and secondary aliphatic alcohols(MeObpy)CuOTf / ABNO, AirCorresponding aldehydes and ketones
Benzylic alcohols(MeObpy)CuOTf / ABNO, AirCorresponding aldehydes
Primary and secondary alcoholsFe(NO₃)₃·9H₂O / ABNO, AirCorresponding aldehydes and ketones
DiolsCu/ABNO, O₂N-substituted pyrroles (with primary amines)

Data compiled from literature on the catalytic activity of ABNO. organic-chemistry.orgresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Simulations (Ab Initio, DFT) for Electronic Structure and Reactivity

Quantum chemical simulations, including both ab initio and Density Functional Theory (DFT) methods, are fundamental to understanding the electronic characteristics and reactivity of bicyclo[3.3.1]nonane derivatives. researchgate.netkashanu.ac.ir These methods allow for the calculation of molecular properties by solving the Schrödinger equation, providing a hierarchy of approaches to approximate the solution with increasing accuracy. cecam.org DFT, in particular, has become a widely applied tool in organic chemistry for its balance of computational cost and accuracy. kashanu.ac.ir

For the parent ketone, bicyclo[3.3.1]nonan-9-one, ab initio and DFT calculations have been employed to investigate its molecular structure and electronic properties. researchgate.net Similar methodologies are applied to its oxime derivative to understand how the introduction of the oxime group (=N-OH) influences the geometry, electron distribution, and reactivity of the bicyclic system. For instance, in related azabicyclo[3.3.1]nonan-9-one oxime ethers, DFT calculations are used to compute molecular reactivity descriptors such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), which help in predicting the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

The bicyclo[3.3.1]nonane framework is conformationally flexible and can exist in three primary forms: a twin-chair (CC), a boat-chair (BC), and a twin-boat (BB) conformation. rsc.orgnih.gov The twin-boat form is generally ruled out due to significant steric strain. rsc.orgnih.gov Computational methods are crucial for determining the relative stabilities of the CC and BC conformers and the energy barrier for their interconversion.

For the parent ketone, bicyclo[3.3.1]nonan-9-one, both ab initio and DFT calculations have been performed to quantify these conformational energetics. The twin-chair (CC) conformation is found to be the most stable. The calculated free energy difference (ΔG) between the CC and the less stable boat-chair (BC) conformation is approximately 1 kcal/mol, indicating that both conformers can coexist in equilibrium. researchgate.net The inversion barrier (ΔG‡) for the CC to BC transformation is calculated to be about 6 kcal/mol. researchgate.net This relatively low barrier suggests a dynamic equilibrium between the conformers at room temperature. researchgate.net In substituted diazabicyclo[3.3.1]nonan-9-one systems, DFT optimization has also shown the chair-boat (cb) conformer to be higher in energy than the chair-chair (cc) conformer by 2.33 kcal/mol. unimi.it

ParameterMethodCalculated Value (kcal/mol)Reference
Energy Difference (ΔG) Ab initio / DFT~1.0 researchgate.net
(BC vs. CC)
Inversion Barrier (ΔG‡) Ab initio / DFT~6.0 researchgate.net
(CC ⇌ BC)
Energy Difference DFT-B3LYP/6-31G(d)2.33 unimi.it
(cb vs. cc) in a related bispidine

This table presents computationally determined conformational energy differences and barriers for bicyclo[3.3.1]nonan-9-one and a related derivative.

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. bohrium.com For oximes of the bicyclo[3.3.1]nonane framework, a key reaction is the Beckmann rearrangement.

Theoretical studies can model the rearrangement of this compound to the corresponding lactam. The mechanism involves protonation of the oxime hydroxyl group, followed by the migration of one of the bridgehead carbons (C1 or C5) to the nitrogen atom, displacing water. The stability of the resulting carbocationic transition state is critical. The bicyclo[3.3.1]nonane skeleton is considered sufficiently large to stabilize the 9-azabicyclo[3.3.2]decene carbocation transition state, facilitating a normal Beckmann rearrangement. core.ac.uk In contrast, more strained systems like norbornanone oximes often undergo fragmentation instead of rearrangement. core.ac.uk

Computational modeling, using DFT and ab initio methods, can calculate the activation energies for competing pathways, such as rearrangement versus fragmentation, thereby predicting the product distribution under different conditions. bohrium.comfrontiersin.org For example, the photo-Beckmann rearrangement, which may proceed through an oxaziridine (B8769555) intermediate, can also be modeled computationally to support or refute proposed mechanistic hypotheses. umich.edu

Quantum chemical calculations are widely used to predict spectroscopic properties, which serves as a powerful method for structure verification and interpretation of experimental data.

NMR Spectroscopy: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. For the parent ketone, bicyclo[3.3.1]nonan-9-one, calculated 13C chemical shifts show good agreement with experimental values observed for the solid state, confirming the predominance of the twin-chair conformation. researchgate.net For the oxime derivative, similar calculations can help assign specific signals and confirm its conformational preferences. Furthermore, computational analysis aids in the interpretation of Nuclear Overhauser Effect (NOE) data by correlating observed spatial proximities with those in energy-minimized computed structures. researchgate.net

FTIR Spectroscopy: The vibrational frequencies from Infrared (IR) spectroscopy can also be computed. These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the C=N and N-O stretching frequencies of the oxime group and the various C-H bending and stretching modes of the bicyclic frame.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excited states of molecules. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) in UV-Vis spectroscopy by determining the energy difference between the ground state and various excited states. This provides insight into the electronic transitions occurring within the molecule, such as n→π* and π→π* transitions associated with the oxime chromophore. researchgate.net

Molecular Dynamics Simulations for Dynamic Conformational Landscapes

While quantum chemical simulations are excellent for studying static, energy-minimized structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the dynamic conformational landscape of this compound in a simulated physiological environment. nih.gov

By simulating the molecule's movements over nanoseconds or longer, MD can reveal the pathways and timescales of conformational changes, such as the interconversion between the twin-chair and boat-chair forms. mdpi.com These simulations can generate an ensemble of conformations, providing a more realistic representation of the molecule's structural diversity in solution than a single, static structure. mdpi.com This dynamic information is crucial for understanding how the molecule's shape fluctuates and how it might interact with other molecules, such as biological receptors. Methodologies like Car-Parrinello molecular dynamics can be used to investigate the flexibility of specific rings within the structure. researchgate.net Furthermore, MD simulations can predict how molecules self-assemble, a technique that has been used to predict the bulk crystal structures of complex molecules by simulating their structural stability and dynamics. rsc.org

Bonding Analysis and Intermolecular Interactions

A deeper understanding of the chemical bonding and non-covalent interactions within and between molecules of this compound can be achieved through advanced computational analyses.

Intramolecular Interactions: In substituted bicyclo[3.3.1]nonane systems, unusual intramolecular interactions can occur. For example, in certain hetero-analogs, "improper" C–H···S hydrogen bonds have been identified and quantified computationally, showing an energy lowering effect. rsc.orgnih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the nature of such weak interactions, including H···H and S···S interactions that contribute to the relative stability of different conformers. rsc.orgnih.gov Natural Bond Orbital (NBO) analysis is another powerful tool used to explore intramolecular interactions, such as hyperconjugation and intramolecular π-π* stacking in appropriately substituted derivatives. researchgate.net

Advanced Applications in Organic Synthesis

Bicyclo[3.3.1]nonan-9-one Oxime as a Precursor in Complex Organic Molecule Synthesis

The bicyclo[3.3.1]nonane skeleton is a core structural motif in a variety of complex natural products, and bicyclo[3.3.1]nonan-9-one and its derivatives, including the oxime, serve as crucial precursors in their total synthesis. nih.govrsc.org Recent developments have highlighted the successful use of modified bicyclo[3.3.1]nonane units to access intricate synthetic and natural product targets. rsc.org

One notable application involves the synthesis of the prenylated bicyclononane core of phloroglucinol (B13840) natural products. nih.govrsc.org Key strategies, such as DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol (B89426) condensation, have been instrumental in creating the bicyclo[3.3.1]nonan-9-one cores of complex molecules like garsubellin A, hyperforin, guttiferone A, and hypersampsone F. nih.govrsc.org Another approach utilized LiAlH(OtBu)3 to promote intramolecular aldol condensation, yielding the desired bicyclo[3.3.1]nonan-9-one with high efficiency. rsc.org

Furthermore, the Beckmann rearrangement of this compound derivatives provides a pathway to bicyclic lactams, which are valuable intermediates in organic synthesis. core.ac.uk For instance, the rearrangement of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids in trifluoroacetic acid leads to the corresponding lactams. core.ac.uk

The versatility of the bicyclo[3.3.1]nonane framework extends to its aza-analogues. Indole alkaloids containing the azabicyclo[3.3.1]nonane architecture, which can be accessed from precursors like this compound, are recognized for their significant biological activities. rsc.org

Role in Asymmetric Catalysis

The inherent chirality and rigid conformational nature of the bicyclo[3.3.1]nonane scaffold make its derivatives, including those derived from this compound, attractive candidates for applications in asymmetric catalysis. nih.govrsc.org The development of chiral ligands based on this framework has been an active area of research.

For example, bicyclo[3.3.1]nonane-based chiral diene ligands have been synthesized and successfully employed in Suzuki reactions and the addition of aryl/alkenyl boronic acids to α,β-unsaturated ketones. nih.govrsc.org The synthesis of these ligands often starts from bicyclo[3.3.1]nonane-2,6-dione, a close relative of the title compound. vu.lt The rigid structure of these ligands allows for effective stereocontrol in catalytic transformations.

Furthermore, the bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold, accessible from bicyclo[3.3.1]nonane precursors, is a highly useful platform for creating bidentate ligands for transition metal complexes. researchgate.net The rigidity of the bispidine scaffold determines the coordination space, enabling strong and selective complexation with metal ions, which is crucial for the design of effective asymmetric catalysts. researchgate.net

Integration into Novel Heterocyclic Architectures

This compound and its parent ketone are valuable starting materials for the construction of novel heterocyclic architectures. The carbonyl group at the C-9 position and the oxime functionality provide reactive handles for various cyclization and functionalization reactions, leading to diverse heterocyclic systems.

One common strategy involves the synthesis of spiro-heterocycles. For instance, spiro heterocyclic structures, which are present in numerous natural and synthetic products with significant biological activities, can be synthesized from bicyclo[3.3.1]nonan-9-one derivatives. nih.gov The reaction of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones with appropriate reagents can lead to the formation of spiro-thiadiazole derivatives. nih.gov

The synthesis of 3-azabicyclo[3.3.1]nonane derivatives is another important application. These compounds can be prepared through Mannich reactions and subsequently functionalized at the C-9 position. researchgate.net The carbonyl group of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one can be converted to an oxime, which can then be further elaborated into other heterocyclic systems like thiazoles and amides. researchgate.net The synthesis of oxime esters from 3-azathis compound has also been reported, expanding the library of accessible heterocyclic compounds. researchgate.neteurekaselect.com

Design of Ion Receptors and Molecular Tweezers based on Bicyclo[3.3.1]nonane Scaffolds

The well-defined and rigid cleft-like structure of the bicyclo[3.3.1]nonane framework makes it an ideal building block for the design of synthetic ion receptors and molecular tweezers. nih.govrsc.org These supramolecular hosts are capable of recognizing and binding specific guest molecules or ions, with potential applications in sensing, separation, and catalysis.

The bicyclo[3.3.1]nonane scaffold, when incorporated into larger molecular architectures, provides a preorganized binding cavity. nih.govacs.org For example, molecular tweezers based on this framework have been developed. rsc.orgvu.lt These tweezer-like structures often feature two bicyclo[3.3.1]nonane units connected by aromatic "walls," creating a defined space for guest inclusion. vu.lt

The synthesis of these supramolecular systems often utilizes derivatives of bicyclo[3.3.1]nonane-2,6-dione, which can be elaborated into more complex structures. vu.lt The enantiomerically pure bicyclo[3.3.1]nonane scaffold has been employed to construct cavitands, capsules, and tubular polymers through self-assembly processes. vu.lt The inherent 90° angle of the fused aromatic and bicyclo[3.3.1]nonane systems is a key design element in these constructions. vu.lt

Derivatives of 3,7-diazabicyclo[3.3.1]nonane (bispidine) are also effective bidentate ligands that can form stable chelate rings with metal ions, demonstrating their utility as ion receptors. researchgate.net The rigidity of the scaffold ensures selective binding, particularly for smaller cations. researchgate.net

Supramolecular Chemistry and Self Assembly of Bicyclo 3.3.1 Nonane Derivatives

The rigid and well-defined V-shaped scaffolding of bicyclo[3.3.1]nonane makes it an excellent platform for constructing complex supramolecular architectures. Its derivatives, particularly those incorporating hydrogen-bonding functionalities like oximes, have been pivotal in the study of self-assembly phenomena.

Q & A

Q. What are the primary synthetic routes for Bicyclo[3.3.1]nonan-9-one oxime and its derivatives?

this compound derivatives are synthesized via:

  • Organocatalytic cascade reactions : Prochiral cyclohexanones and indene derivatives are used to construct bicyclic frameworks with high stereoselectivity (85% yield, >20:1 stereoselectivity) .
  • Mannich reaction : 1-(2-ethoxyethyl)piperidin-4-one reacts with primary amines (e.g., cyclopropylmethylamine) and paraformaldehyde in acetic acid/methanol to yield diazabicyclo derivatives .
  • Huang-Minlon reduction : Reduces ketones to alcohols, enabling subsequent oxime formation through hydroxylamine hydrochloride in ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Resolves bridgehead substituents and confirms stereochemistry. For example, 2,4-diaryl derivatives exhibit distinct signals at δ 7.00 ppm (H-1') and δ 6.30 ppm (H-2') .
  • X-ray crystallography : Validates twin-chair or chair-boat conformations. For instance, X-ray studies confirm the chair-boat conformation in 2-exo/4-exo dicarboxylic derivatives .
  • IR spectroscopy : Identifies oxime (N–O stretch ~1600 cm⁻¹) and ketone (C=O ~1700 cm⁻¹) functional groups .

Q. What are the standard protocols for assessing the biological activity of oxime derivatives?

  • Anticancer screening : MTT assays measure IC50 values (e.g., 15–25 µM for 3,7-diaza derivatives against HeLa, MCF-7, and A549 cell lines) .
  • Analgesic testing : Tail-flick or hot-plate models compare efficacy to reference drugs (e.g., NA-332 oxime-β-cyclodextrin complex showed superior activity to tramal) .
  • Neurotransmitter reuptake inhibition : Radioligand binding assays quantify serotonin/norepinephrine transporter affinity .

Advanced Research Questions

Q. How do structural modifications (e.g., nitrogen substitution) influence biological activity?

  • Anticancer SAR : 3,7-Diaza derivatives with pyridyl substituents exhibit higher cytotoxicity due to polyamine catabolism activation. Replacing nitrogen with oxygen (3-oxa-7-aza) reduces activity .
  • κ-opioid receptor binding : 2,4-Dipyridyl-substituted diazabicyclononanones show nanomolar affinity. Protonation at N7 in a chair-boat conformation is critical for receptor interaction .
  • Analgesic optimization : O-Benzoyloxime-β-cyclodextrin encapsulation enhances bioavailability and reduces toxicity (LD50 >500 mg/kg vs. tramal’s 300 mg/kg) .

Q. What strategies address stereoselectivity challenges in bicyclic oxime synthesis?

  • Chiral organocatalysts : Proline derivatives induce enantioselectivity in aldol condensations (e.g., 85% yield with >20:1 dr) .
  • Dynamic kinetic resolution : Solvolysis of 2-bicyclo[3.3.1]nonyl acetate under acidic conditions yields stereodefined products .
  • Crystallography-guided design : X-ray data (e.g., P212121 space group for (2R,4R)-hydroxy-methoxyphenyl derivatives) inform reaction optimization .

Q. How do conformational dynamics (e.g., chair vs. boat) impact reactivity and pharmacology?

  • Solid-state NMR : Twin-chair conformations dominate in crystalline phases, while solution-phase equilibria favor chair-boat forms .
  • Pharmacophore alignment : Chair-boat conformations in diazabicyclononanones align with κ-opioid receptor binding pockets, as shown by pH-dependent NMR .
  • Steric effects : Bulky 2-exo substituents (e.g., morpholine) force chair-boat adoption, altering reactivity in nucleophilic substitutions .

Q. What methodologies resolve contradictions in reported biological data (e.g., varying IC50 values)?

  • Meta-analysis : Compare assays using standardized protocols (e.g., MTT vs. SRB viability tests) .
  • Proteomic profiling : Identify off-target effects (e.g., PA catabolism vs. kinase inhibition) via phosphoprotein arrays .
  • Crystallographic validation : Correlate bioactive conformations with activity (e.g., absolute configuration via anomalous X-ray scattering) .

Methodological Resources

  • Synthetic protocols : Optimized DIBAL-H-mediated lactone ring opening () and boron-based cyclizations ().
  • Data repositories : PubChem (CID 10036-09-6) and EPA DSSTox (DTXSID60905441) provide thermodynamic and toxicological data .
  • Computational tools : MM2 force fields predict conformational energies, while DFT calculations model reaction pathways .

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